molecular formula C6H13N B1330066 Hex-5-en-2-amine CAS No. 7380-76-9

Hex-5-en-2-amine

Cat. No.: B1330066
CAS No.: 7380-76-9
M. Wt: 99.17 g/mol
InChI Key: PBEJOEYAKXHDJT-UHFFFAOYSA-N
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Description

Hex-5-en-2-amine is an organic compound with the molecular formula C6H13N. It is a primary amine with an alkene functional group, making it a versatile compound in organic synthesis. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-5-en-2-amine can be synthesized through several methods. One common method involves the reaction of 5-hexen-2-one with ammonia or an amine under reducing conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process .

Another method involves the hydroamination of 1,5-hexadiene using a suitable catalyst. This reaction adds an amine group across the double bond of the diene, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 5-hexen-2-one. This process involves the use of high-pressure hydrogen gas and a metal catalyst such as palladium or platinum. The reaction is carried out in a solvent such as ethanol or methanol to ensure efficient mixing and heat transfer .

Chemical Reactions Analysis

Types of Reactions

Hex-5-en-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, base (e.g., sodium hydroxide, NaOH)

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Saturated amines

    Substitution: Secondary and tertiary amines

Mechanism of Action

The mechanism of action of Hex-5-en-2-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the alkene group can undergo reactions that modify the compound’s activity and properties .

Comparison with Similar Compounds

Hex-5-en-2-amine can be compared with other similar compounds such as:

This compound is unique due to its specific combination of an amine and an alkene group, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

hex-5-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-3-4-5-6(2)7/h3,6H,1,4-5,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEJOEYAKXHDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60994779
Record name Hex-5-en-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60994779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7380-76-9
Record name 5-Hexen-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7380-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pentenylamine, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007380769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hex-5-en-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60994779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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